4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile
Description
Properties
IUPAC Name |
4-chloro-2-(pyridin-2-ylmethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-5-4-10(8-15)13(7-11)17-9-12-3-1-2-6-16-12/h1-7,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRSCUTFWBZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting materials: 4-chloro-2-cyanobenzene and 2-(aminomethyl)pyridine.
- Reaction conditions: The reaction is carried out in the presence of a suitable catalyst or base, often under reflux or controlled heating, in polar aprotic solvents to enhance nucleophilicity and solubility.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>99%).
This method is favored for its straightforwardness and ability to produce the target compound with high purity suitable for further applications in research and industry.
Multi-Step Synthetic Routes and Industrial Considerations
While direct nucleophilic substitution is common, alternative multi-step synthetic routes have been reported, especially in the context of related compounds such as intermediates for rilpivirine synthesis. These routes provide insights into potential methodologies adaptable for this compound.
Example Multi-Step Synthesis (Related Compound)
- Step 1: Preparation of 4-guanidinobenzamides from 4-aminobenzamide by reaction with cyanamide under acidic pH (3-4), at 80-100 °C for 6-20 hours.
- Step 2: Reaction of 4-guanidinobenzamides with diethyl ethoxymethylenemalonate in the presence of sodium acetate in polar aprotic solvents like N-methylpyrrolidone at 100 °C.
- Step 3: Chlorination of the intermediate with phosphorus oxychloride at 80-90 °C to introduce the chloro substituent, followed by purification steps involving pH adjustment and recrystallization.
This method, although more complex, achieves high purity (>99.5%) and yields up to 75%, with advantages including safer starting materials and reduced toxic intermediates.
Comparative Analysis of Preparation Methods
| Aspect | Direct SNAr Reaction (Typical) | Multi-Step Route (From 4-Aminobenzamide) |
|---|---|---|
| Starting Materials | 4-chloro-2-cyanobenzene, 2-(aminomethyl)pyridine | 4-aminobenzamide, cyanamide, diethyl ethoxymethylenemalonate |
| Reaction Type | Nucleophilic aromatic substitution | Multi-step: guanidine formation, condensation, chlorination |
| Reaction Conditions | Controlled temperature, polar aprotic solvents | Acidic pH control, elevated temperatures (80-160 °C) |
| Yield | Moderate to high (varies, ~60-70%) | High (up to 75% in final step) |
| Purity | High (>99%) | Very high (>99.5%) |
| Safety and Environmental | Requires handling of chloro-substituted cyanobenzene | Safer starting materials, avoids highly toxic aminobenzonitrile |
| Industrial Suitability | Suitable for scale-up with optimized conditions | Suitable for industrial scale due to safer raw materials and fewer steps |
Research Findings and Optimization
- The multi-step method emphasizes the use of less toxic and more readily available raw materials, improving safety and reducing costs.
- Reaction pH and temperature are critical parameters; for example, maintaining pH 3-4 during guanidine formation and reaction temperatures between 80-100 °C optimize yields.
- Use of polar aprotic solvents like N-methylpyrrolidone enhances reaction rates and product solubility.
- Chlorination with phosphorus oxychloride is a key step to introduce the chloro group with high selectivity.
- Recrystallization from solvents such as tetrahydrofuran/water or dioxane/water mixtures effectively purifies the final product, achieving purity levels exceeding 99.5% with minimal impurities (<0.1%).
Data Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Guanidine formation | 4-aminobenzamide + cyanamide, pH 3-4 (HCl) | 80-100 | 6-20 | 95 | - | pH controlled by mineral acid |
| Condensation | 4-guanidinobenzamide + diethyl ethoxymethylenemalonate + sodium acetate in NMP | 100 | 1.5-65 | 74-75 | 99.3 | Reflux step included |
| Chlorination | Compound III + POCl3 | 80-90 | 1 | 62-75 | 99.5 | Followed by pH adjustment and recrystallization |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of related amines or other reduced forms.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Biological Activity : The compound serves as a probe or inhibitor in biological studies, particularly in understanding cellular processes and pathways. Its structural features suggest potential interactions with specific enzymes or receptors relevant to disease pathways, including cancer and infections.
- Therapeutic Development : Preliminary investigations indicate that derivatives of this compound may lead to the development of new therapeutic agents targeting diseases such as cancer.
-
Organic Synthesis
- Building Block : It is utilized as a building block in organic synthesis, facilitating the development of new pharmaceuticals and advanced materials . The presence of the benzonitrile moiety enhances its versatility in various chemical reactions.
- Reactivity Studies : The compound can undergo oxidation and reduction reactions, leading to various derivatives that exhibit distinct chemical properties useful for further research.
- Materials Science
Case Studies
- Biological Interaction Studies
- Pharmaceutical Development
Mechanism of Action
The mechanism by which 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or inhibitory effects. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
The structural analogs of 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile differ primarily in the substituents attached to the 2-amino group of the benzonitrile core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Lipophilicity :
- The target compound’s pyridin-2-ylmethyl group balances polarity and lipophilicity, making it suitable for oral bioavailability. In contrast, the oxan-4-yl analog (log k ~3.1) and cyclopropylmethyl derivative (log k ~4.0) are more lipophilic, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- The diazenyl analog’s hydroxyethyl group significantly reduces lipophilicity (log k ~2.0), limiting membrane permeability .
- Thermal Stability: Pyridine-containing derivatives (e.g., the target compound) exhibit higher thermal stability (decomposition >200°C) compared to alkylamino analogs like the 2-methyl-1-phenylpropyl derivative, which may degrade at lower temperatures due to steric strain .
Biological Activity
Overview
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzanilides and features a unique structural combination that may influence its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClN3, with a molecular weight of 245.69 g/mol. Its structure includes a chloro group, a benzonitrile moiety, and a pyridin-2-ylmethylamino group, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClN3 |
| Molecular Weight | 245.69 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 441 °C |
| Melting Point | 210 °C (decomposes) |
This compound may exert its biological effects through various mechanisms typical of benzanilides. These include:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in cellular processes.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Biological Activity
Research indicates that this compound shows promise in several areas:
Antiviral Activity
Studies have explored the antiviral potential of compounds similar to this compound, particularly against HIV and other viruses. For instance, derivatives of related structures have demonstrated significant activity against HIV with IC50 values in the low micromolar range, suggesting that modifications to the benzanilide structure can enhance efficacy against viral targets .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds with similar functionalities have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the pyridine moiety is often linked to enhanced interaction with cancer-related targets .
Case Studies
- HIV Inhibition : A study on related compounds showed that structural modifications significantly affected their anti-HIV activity. Compounds with specific substitutions exhibited IC50 values as low as 0.26 μM against HIV strains, indicating that this compound could be explored for similar antiviral properties .
- Anticancer Screening : In vitro studies have indicated that derivatives of benzanilides can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction through caspase activation .
Research Applications
The compound is positioned as a valuable tool in research due to its potential as:
- A biological probe for studying cellular pathways.
- An inhibitor for enzyme targets in drug discovery.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:
- Alkylation : Reacting 2-amino-4-chlorobenzonitrile with pyridin-2-ylmethyl halides (e.g., 2-(bromomethyl)pyridine) under basic conditions (K₂CO₃ or Et₃N) in polar aprotic solvents (DMF, THF) at 50–80°C .
- Reductive Amination : Condensing 4-chloro-2-aminobenzonitrile with pyridine-2-carbaldehyde using NaBH₃CN or H₂/Pd-C in methanol .
Q. Critical Factors Affecting Yield
Case Study : A 75% yield was achieved using 2-(bromomethyl)pyridine and Et₃N in THF under reflux .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Pyridine protons : δ 8.5–7.2 ppm (multiplet, pyridin-2-ylmethyl group).
- Aromatic protons : δ 7.8–6.8 ppm (split due to chloro and nitrile substituents).
- NH signal : δ 4.5–5.0 ppm (exchangeable in D₂O) .
- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch), 1600–1500 cm⁻¹ (C=N/C=C aromatic) .
- HRMS : Exact mass calculated for C₁₃H₁₁ClN₃ ([M+H]⁺): 244.0634; deviations >5 ppm indicate impurities .
Validation : Compare experimental data with PubChem records (InChIKey: PHYMDIGNQHODNQ-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV reverse transcriptase (RT) or acetylcholinesterase.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
Case Study : Analogous diarylpyrimidines (e.g., rilpivirine) showed IC₅₀ <1 nM against HIV RT via π-π stacking and H-bonding .
Q. How to resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays).
- Control for solvent effects (DMSO ≤1% v/v).
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases).
Example : Discrepancies in acetylcholinesterase inhibition (IC₅₀ 10–50 μM) were traced to differences in substrate concentration (0.1 mM vs. 0.5 mM acetylthiocholine) .
Q. What strategies optimize regioselectivity in functionalizing the pyridine or benzene rings?
Methodological Answer:
- Directed C–H Activation : Use Pd(OAc)₂/Xantphos catalysts for ortho-functionalization of the pyridine ring .
- Electrophilic Aromatic Substitution : Nitration at the para position of the chloro group (H₂SO₄/HNO₃, 0°C) .
Q. Reaction Table :
| Reaction | Reagent | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Benzene ring (para to Cl) | 68% |
| Suzuki Coupling | Pd(OAc)₂, aryl boronic acid | Pyridine (C-4) | 74% |
Q. How do structural modifications (e.g., replacing pyridin-2-ylmethyl with benzyl) alter pharmacological properties?
Comparative Analysis :
| Derivative | Structural Change | Bioactivity (IC₅₀) |
|---|---|---|
| Pyridin-2-ylmethyl | Original compound | 15 μM (HIV RT) |
| Benzyl | Increased hydrophobicity | 42 μM (HIV RT) |
| Piperidin-1-yl | Enhanced solubility | 8 μM (AChE) |
Key Insight : Pyridine’s nitrogen is critical for H-bonding; bulkier groups reduce target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
